

Application Notes & Protocols: Assessing Off-Target Effects of (R,R)-CPI-1612

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Compound of Interest

Compound Name: (R,R)-CPI-1612

Cat. No.: B10861901

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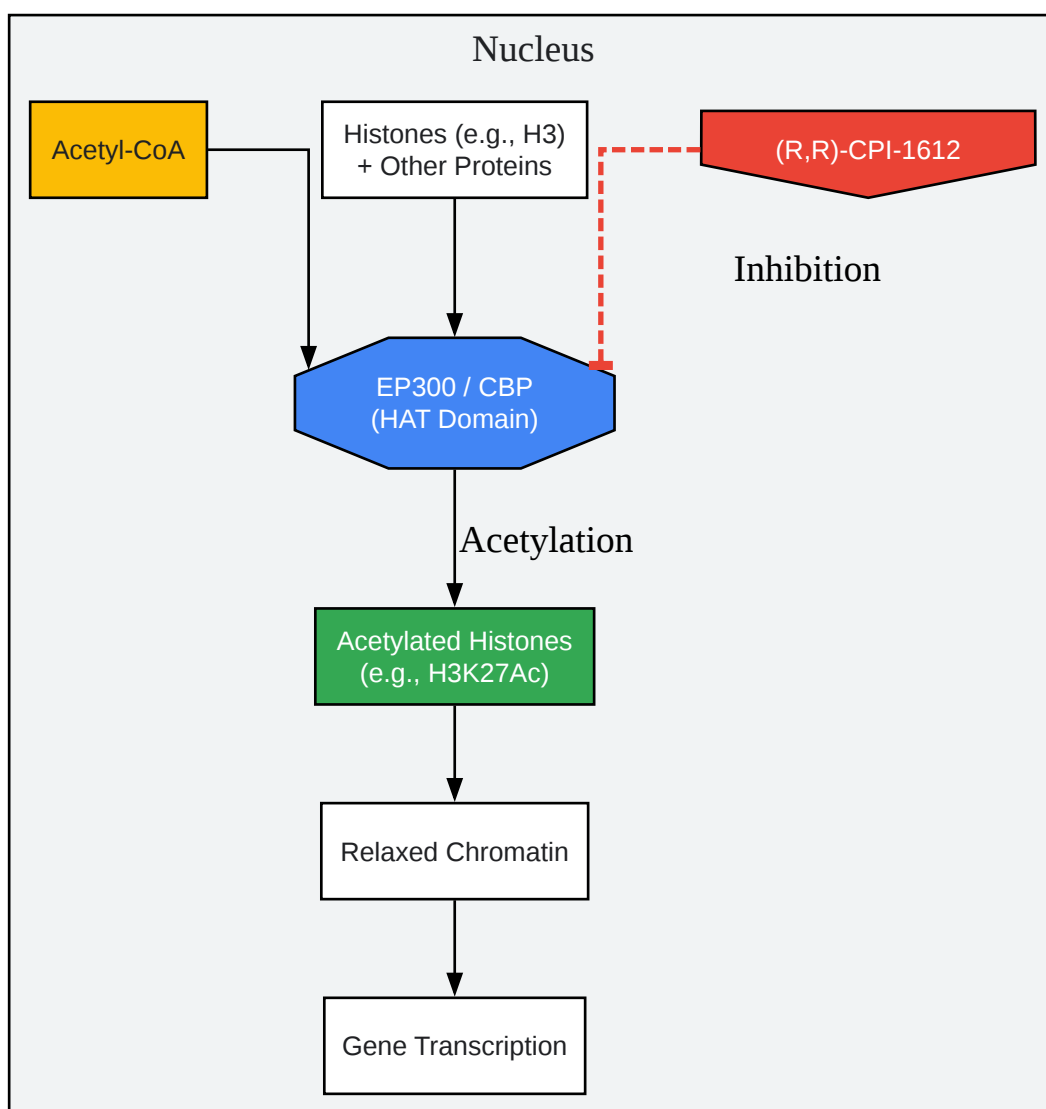
Audience: Researchers, scientists, and drug development professionals.

Introduction: **(R,R)-CPI-1612** is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferase (HAT) domains of the highly homologous transcriptional co-regulators EP300 (p300) and CREB binding protein (CBP).[1][2] As an acetyl-CoA competitive inhibitor, it effectively blocks the acetylation of histone and non-histone protein targets, making it a valuable tool for studying epigenetic regulation and a potential therapeutic agent in diseases like cancer.[1][3] While **(R,R)-CPI-1612** has been engineered for high selectivity and is reported to be devoid of significant off-target activity, rigorous characterization of its off-target profile is crucial for two primary reasons: 1) to ensure that observed biological effects are correctly attributed to the inhibition of EP300/CBP, and 2) to identify and mitigate potential safety liabilities in preclinical and clinical development.[1][4]

These application notes provide a comprehensive framework and detailed protocols for assessing the on- and off-target interaction profile of **(R,R)-CPI-1612**.

On-Target Signaling Pathway and Mechanism of Action

(R,R)-CPI-1612 exerts its effect by inhibiting the catalytic HAT domain of EP300 and CBP. These enzymes transfer an acetyl group from acetyl-CoA to lysine residues on histone tails (e.g., H3K18, H3K27) and other proteins.[1] This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more open chromatin structure that facilitates gene transcription. By blocking this process, **(R,R)-CPI-1612** prevents transcriptional activation mediated by EP300/CBP.



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Figure 1: Mechanism of action for **(R,R)-CPI-1612**.

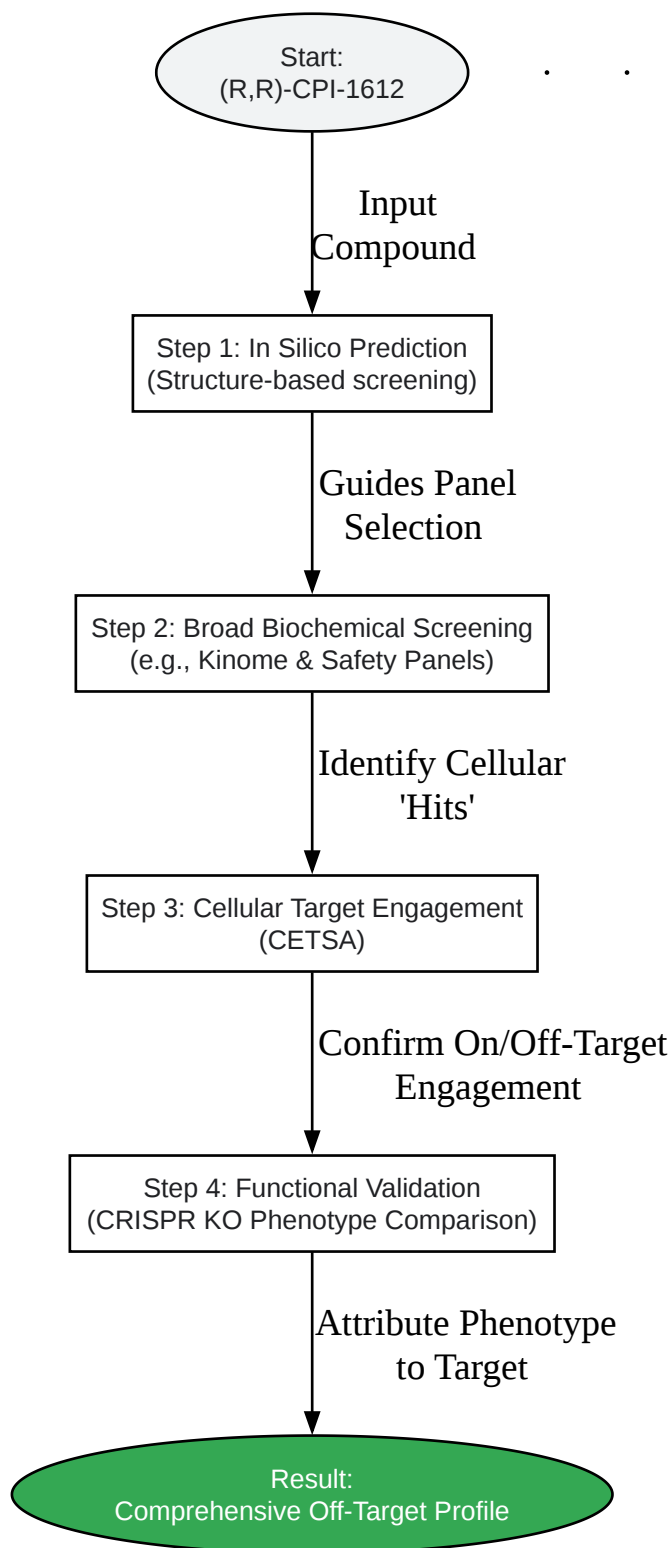
Quantitative Selectivity Profile

The following table summarizes the known biochemical and cellular potencies of CPI-1612 against its intended targets and select off-targets. A large window between on-target and off-target IC50 values is indicative of high selectivity.

Target Class	Target	Assay Type	Potency (IC50 / EC50)	Reference
On-Target	EP300 (HAT Domain)	Biochemical	8.1 nM	[5]
EP300 (Full Length)	Biochemical	<0.5 nM	[3][5]	
CBP (Full Length)	Biochemical	2.9 nM	[3][5]	
H3K18 Acetylation	Cellular (HCT-116)	14 nM	[5]	
Cell Proliferation	Cellular (JEKO-1)	<7.9 nM	[5]	
Known Off-Target	hERG	Binding Assay	10.4 µM	[5]
CYP2C8	Inhibition Assay	1.9 µM	[5]	
CYP2C19	Inhibition Assay	2.7 µM	[5]	

Workflow for Off-Target Profile Assessment

A multi-pronged approach is recommended to build a comprehensive off-target profile. This workflow begins with broad, unbiased screening methods and progresses to more targeted validation in cellular contexts.



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Figure 2: Recommended workflow for off-target assessment.

Experimental Protocols

Protocol 1: Broad Off-Target Screening via Profiling Panels

Objective: To identify potential off-target interactions by screening **(R,R)-CPI-1612** against a broad panel of kinases and other safety-relevant proteins (e.g., GPCRs, ion channels, transporters).

Methodology: This protocol is typically outsourced to a contract research organization (CRO) with established screening platforms (e.g., Eurofins Discovery, Reaction Biology).

- Compound Preparation:
 - Prepare a high-concentration stock solution of **(R,R)-CPI-1612** (e.g., 10 mM in 100% DMSO).
 - Provide the exact molecular weight and chemical structure to the service provider.
- Assay Selection:
 - Select a comprehensive kinase panel (e.g., KINOMEScan™, 468 kinases).
 - Select a safety pharmacology panel (e.g., SafetyScreen44™), which typically includes targets like hERG, cyclooxygenases (COXs), and cytochrome P450s (CYPs).
- Screening Execution:
 - The initial screen is usually performed at a single high concentration of the compound (e.g., 10 μM) to maximize the chances of detecting even weak binders.
 - The service provider will perform the binding or enzymatic assays according to their validated protocols.
- Data Analysis:
 - Results are typically provided as Percent of Control (%Ctrl) or Percent Inhibition (%Inh).

- A common threshold for a "hit" is >50% inhibition at the screening concentration.
- For any significant hits, follow up with dose-response experiments to determine the IC50 value. Compare these IC50 values to the on-target potency to calculate a selectivity ratio.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of **(R,R)-CPI-1612** with its on-target proteins (EP300/CBP) in a native cellular environment and to identify potential novel off-target binders.

Methodology: CETSA measures the change in the thermal stability of proteins upon ligand binding.[4] Engaged targets are stabilized and will remain soluble at higher temperatures.

- Cell Culture and Treatment:
 - Culture a relevant cell line (e.g., HCT-116, JEKO-1) to ~80% confluency.
 - Treat cells with **(R,R)-CPI-1612** at a relevant concentration (e.g., 1 μ M) or with a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
- Cell Lysis and Heating:
 - Harvest and wash the cells in PBS. Resuspend in a lysis buffer (without detergents) containing protease and phosphatase inhibitors.
 - Lyse cells via freeze-thaw cycles.
 - Aliquot the cell lysate into PCR tubes.
 - Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
- Protein Separation and Detection:
 - Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet precipitated proteins.

- Carefully collect the supernatant containing the soluble protein fraction.
- Analyze the soluble protein levels of EP300 and CBP via Western Blot or mass spectrometry (for an unbiased, proteome-wide analysis).
- Data Analysis:
 - For Western Blot analysis, quantify band intensities at each temperature for both treated and vehicle samples.
 - Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for the drug-treated sample indicates target stabilization and therefore engagement.
 - For mass spectrometry, identify all proteins that show a significant thermal shift upon drug treatment to uncover potential off-targets.

Protocol 3: Phenotypic Validation using CRISPR-Cas9 Knockout

Objective: To confirm that a biological phenotype observed upon treatment with **(R,R)-CPI-1612** is a direct result of on-target EP300/CBP inhibition.

Methodology: This protocol compares the effect of the inhibitor in wild-type cells versus cells where the target protein has been genetically removed.[\[4\]](#)

- Generate Knockout Cell Lines:
 - Design and validate sgRNAs targeting EP300 and/or CBP.
 - Deliver Cas9 nuclease and the sgRNAs to the chosen cell line using a suitable method (e.g., electroporation of ribonucleoprotein complexes).
 - Isolate single-cell clones and screen for successful knockout via Western Blot and Sanger sequencing of the target locus.
- Phenotypic Assay:

- Select a robust, quantifiable phenotype that is modulated by **(R,R)-CPI-1612** (e.g., cell proliferation, apoptosis, expression of a specific gene).
- Plate wild-type (WT) and EP300/CBP knockout (KO) cells at the same density.
- Treat both cell lines with a dose-response of **(R,R)-CPI-1612**. Include a vehicle control.
- Data Collection and Analysis:
 - After a suitable incubation period, measure the chosen phenotypic endpoint.
 - Interpretation:
 - If **(R,R)-CPI-1612** shows a potent effect in WT cells but a significantly blunted or no effect in KO cells, it strongly suggests the phenotype is on-target.
 - If the inhibitor has a similar effect in both WT and KO cells, the phenotype is likely driven by an off-target interaction.

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References

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